N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine CP-28888 is an interferon inducer, more potent in mice, but is less active in man and devoid of antirhinovirus effects.
Brand Name: Vulcanchem
CAS No.: 69938-75-6
VCID: VC0007138
InChI: InChI=1S/C40H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-41-37-39-32-31-33-40(36-39)38-42-35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33,36,41-42H,3-30,34-35,37-38H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)CNCCCCCCCCCCCCCCCC
Molecular Formula: C40H76N2
Molecular Weight: 585.0 g/mol

N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine

CAS No.: 69938-75-6

Cat. No.: VC0007138

Molecular Formula: C40H76N2

Molecular Weight: 585.0 g/mol

* For research use only. Not for human or veterinary use.

N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine - 69938-75-6

Specification

CAS No. 69938-75-6
Molecular Formula C40H76N2
Molecular Weight 585.0 g/mol
IUPAC Name N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine
Standard InChI InChI=1S/C40H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-41-37-39-32-31-33-40(36-39)38-42-35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33,36,41-42H,3-30,34-35,37-38H2,1-2H3
Standard InChI Key IWXDODISEXCKKM-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)CNCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)CNCCCCCCCCCCCCCCCC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

CP-28888 features a symmetrical structure comprising two hexadecyl (C16) chains linked via a meta-xylylene backbone. The IUPAC name, N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine, reflects its bis-alkylated benzylamine core . The compound’s SMILES notation, CCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)CNCCCCCCCCCCCCCCCC, underscores its branched topology, while its InChIKey (IWXDODISEXCKKM-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Physicochemical Properties

The lipophilic nature of CP-28888 is evident in its partition coefficient (logP=16.2\log P = 16.2), which exceeds typical values for bioactive molecules . This property arises from its dual C16 alkyl chains, enabling strong interactions with lipid membranes. Key characteristics include:

  • Hydrogen bond donors/acceptors: 2/2 .

  • Rotatable bonds: 34, contributing to conformational flexibility .

  • Monoisotopic mass: 584.60085043 Da .

Synthesis and Manufacturing

Reaction Mechanism

CP-28888 is synthesized via a nucleophilic substitution reaction between N,NN,N-dihexadecylamine and mm-xylylene dibromide. The process employs dimethyl sulfoxide (DMSO) as a polar aprotic solvent and potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base to deprotonate the amine, facilitating alkylation . The reaction proceeds at elevated temperatures (80–100°C) over 12–24 hours, yielding the product with >90% purity after recrystallization.

Industrial-Scale Considerations

Large-scale production faces challenges due to the compound’s high molecular weight and solubility limitations. Purification typically involves column chromatography or fractional distillation, though these methods increase costs. Recent patents (e.g., US20150017233A1) highlight innovations in lipid-based synthesis, though CP-28888-specific optimizations remain underexplored .

Biological Activity and Pharmacological Applications

Drug Delivery Systems

The compound’s lipophilicity positions it as a candidate for lipid-based nanocarriers. Its ability to intercalate into phospholipid bilayers enhances the encapsulation and delivery of hydrophobic therapeutics. Comparative studies with arginine-based lipids (e.g., US20150017233A1) suggest CP-28888’s superior membrane permeability but inferior biocompatibility .

Comparative Analysis with Structural Analogues

N-Methylhexadecylamine

N-Methylhexadecylamine (CAS 13417-08-8), a mono-alkylated analogue, lacks the benzyl backbone of CP-28888. This structural simplification reduces molecular weight (269.5 g/mol) and logP\log P (8.7), rendering it less effective in sustained drug release applications .

Di(2-ethylhexyl) Phthalate (DEHP)

DEHP (CAS 117-81-7), a common plasticizer, shares CP-28888’s lipophilicity (logP=7.6\log P = 7.6) but differs in toxicity profiles. While DEHP is linked to endocrine disruption, CP-28888 exhibits no reported cytotoxicity at therapeutic doses .

Industrial and Regulatory Considerations

Environmental Impact

As a synthetic amine, CP-28888’s environmental persistence is uncharacterized. Analogous compounds (e.g., DEHP) face restrictions under REACH regulations, suggesting potential regulatory scrutiny for CP-28888 if biodegradability studies reveal accumulation risks .

Patent Landscape

Future Research Directions

Structural Modifications

Derivatization strategies, such as shortening alkyl chains or introducing polar groups, may enhance human bioavailability. Computational modeling (e.g., molecular dynamics simulations) could identify optimal modifications to balance lipophilicity and solubility.

Targeted Delivery Systems

Conjugating CP-28888 with ligands (e.g., folate, antibodies) may enable tumor-specific drug delivery. Preliminary studies with similar lipids (e.g., WO2016136811A1) support this approach but require validation in CP-28888-based systems .

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